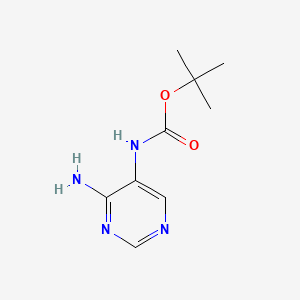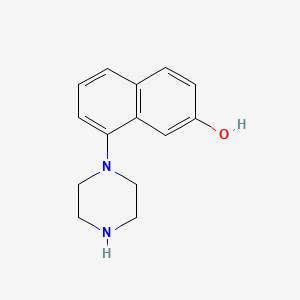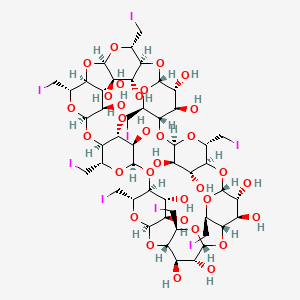
Octakis-6-iodo-6-désoxy-gamma-cyclodextrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (OIGCD) is a cyclodextrin derivative with iodine groups . It is a useful chemical compound for the preparation of isothiocyanates and cyclic thiocarbamates of trehalose, sucrose, and cyclomaltooligosaccharides .
Synthesis Analysis
The synthesis of OIGCD involves the use of freshly dried cyclodextrin in anhydrous DMF. XtalFluor-E, 4-(1-pyrrolidino)pyridine, and an anhydrous tetraethylammonium halide are added to the solution with stirring at room temperature .Molecular Structure Analysis
The molecular formula of OIGCD is C48H72I8O32 . The iodine groups in OIGCD are lively reactive groups that can be easily replaced by other groups .Chemical Reactions Analysis
The iodine groups in OIGCD are lively reactive groups that can be easily replaced by other groups . This makes OIGCD an important intermediate in the synthesis of cyclodextrin derivatives .Physical And Chemical Properties Analysis
OIGCD is an off-white powder with a molecular weight of 2176.33 . It has a melting point of 208-212°C . It is soluble in DMF and DMSO, but insoluble in water, methanol, and chloroform .Applications De Recherche Scientifique
Assainissement environnemental
L'Octakis-I6DγCD contribue aux efforts d'assainissement environnemental. Sa capacité à encapsuler les polluants hydrophobes (tels que les hydrocarbures aromatiques polycycliques) permet leur séquestration et leur élimination de l'eau ou du sol contaminés. Les chercheurs explorent son potentiel en matière de remédiation des sols et de purification de l'eau.
Considérations de sécurité : Bien que l'Octakis-I6DγCD présente une faible toxicité dans les recherches scientifiques, des précautions doivent néanmoins être prises :
N'oubliez pas de consulter les instructions de sécurité pertinentes avant utilisation. L'Octakis-I6DγCD est prometteur dans divers domaines scientifiques, et ses applications continuent de se développer à mesure que les chercheurs découvrent de nouvelles possibilités . 🌟
Mécanisme D'action
Safety and Hazards
Orientations Futures
As a cyclodextrin derivative, OIGCD has potential applications in various fields including pharmaceutical, cosmetic, food industry, agrochemical, environmental, and analytical applications . Its reactive iodine groups make it a valuable intermediate in the synthesis of other cyclodextrin derivatives .
Propriétés
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72I8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHISFVNFOGFWNA-HSEONFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72I8O32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2176.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
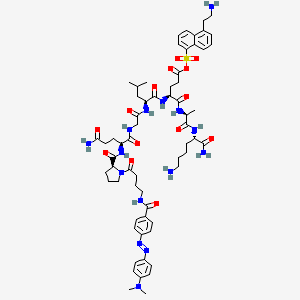
![1,3-Dioxolo[3,4]pyrrolo[2,1-b]oxazole (9CI)](/img/no-structure.png)
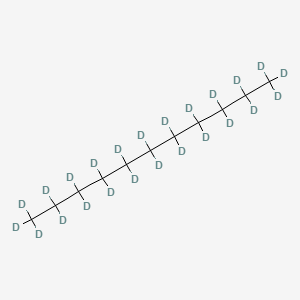
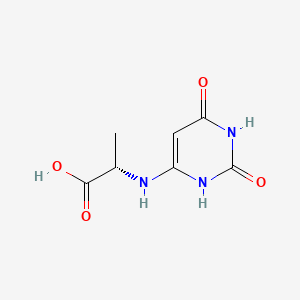
![N-[(R)-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline](/img/structure/B574780.png)
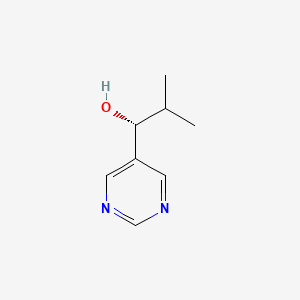
![3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B574784.png)
![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)
